molecular formula C20H18BrNO3 B11616806 3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL

Cat. No.: B11616806
M. Wt: 400.3 g/mol
InChI Key: UQJNDVXCPPAXHL-UHFFFAOYSA-N
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Description

3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a methoxyphenyl group, and a dibenzofuran structure, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL typically involves multiple steps, including the formation of the dibenzofuran core, bromination, and the introduction of the methoxyphenyl group. Common reagents used in these reactions include bromine, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted dibenzofuran compounds.

Scientific Research Applications

3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A simpler brominated compound used in organic synthesis.

    Methallyl bromide: Another brominated compound with applications in chemical reactions.

Uniqueness

3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL is unique due to its complex structure, which combines a bromine atom, a methoxyphenyl group, and a dibenzofuran core. This combination of features makes it a versatile compound with diverse applications in scientific research.

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

3-bromo-1-[(2-methoxyphenyl)iminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol

InChI

InChI=1S/C20H18BrNO3/c1-24-17-9-5-3-7-15(17)22-11-13-19-12-6-2-4-8-16(12)25-18(19)10-14(21)20(13)23/h3,5,7,9-11,23H,2,4,6,8H2,1H3

InChI Key

UQJNDVXCPPAXHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C3C4=C(CCCC4)OC3=CC(=C2O)Br

Origin of Product

United States

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